2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-5-hydroxy[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
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Overview
Description
2-AMINO-4-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as amino, bromo, and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate thiazole and pyrimidine precursors, followed by functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidines.
Scientific Research Applications
2-AMINO-4-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromopyridine
- 2-Amino-5-bromo-4,6-dimethylpyridine
- Phenol, 2-bromo-4-methyl-
Uniqueness
Compared to similar compounds, 2-AMINO-4-[2-(2-BROMO-4,5-DIMETHOXYPHENYL)ETHYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE stands out due to its unique combination of functional groups and its potential for diverse chemical and biological activities. The presence of both thiazole and pyrimidine rings, along with the bromo and methoxy groups, provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C15H15BrN4O4S |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-amino-4-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C15H15BrN4O4S/c1-23-9-5-7(8(16)6-10(9)24-2)3-4-20-12-11(25-14(17)18-12)13(21)19-15(20)22/h5-6H,3-4H2,1-2H3,(H2,17,18)(H,19,21,22) |
InChI Key |
ISOXZQKTRXVGNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C3=C(C(=O)NC2=O)SC(=N3)N)Br)OC |
Origin of Product |
United States |
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